

# Application Notes and Protocols for Fatty Acid Uptake Assay with SMS121

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Long-chain fatty acids (LCFAs) are essential nutrients and key energy sources for cellular processes. Their transport across the plasma membrane is a critical, protein-mediated process. The transmembrane glycoprotein CD36 is a major facilitator of fatty acid uptake in various cell types, and its dysregulation is implicated in metabolic diseases and cancer.[1][2][3][4] SMS121 is a novel small molecule inhibitor of CD36, demonstrating potent impairment of fatty acid uptake, particularly in acute myeloid leukemia (AML) cells.[1][2][5][6] These application notes provide a detailed protocol for performing a fatty acid uptake assay using SMS121 to investigate its inhibitory effects.

The described protocol utilizes a fluorescently labeled long-chain fatty acid analog, such as BODIPY™ FL C12, which allows for the real-time, quantitative measurement of fatty acid uptake in live cells using a fluorescence microplate reader. This method offers a sensitive and high-throughput-compatible alternative to traditional radiolabeled assays.

## **Principle of the Assay**

This assay quantifies the uptake of a fluorescently labeled fatty acid analog into cultured cells. The cells are first incubated with the test compound, **SMS121**, before the addition of the fluorescent fatty acid. The uptake of the fluorescent fatty acid is then measured over time by detecting the increase in intracellular fluorescence. A decrease in fluorescence intensity in cells



treated with **SMS121** compared to untreated control cells indicates inhibition of fatty acid uptake.

### **Materials and Reagents**

- Cell Line: A cell line expressing CD36 (e.g., KG-1, THP-1, or 3T3-L1 adipocytes).[2]
- SMS121: CD36 inhibitor.[5][6]
- Fluorescent Fatty Acid Analog: e.g., BODIPY™ FL C12 (C1-BODIPY 500/510-C12).
- Cell Culture Medium: Appropriate for the chosen cell line.
- Fetal Bovine Serum (FBS)
- · Penicillin-Streptomycin Solution
- Serum-Free Medium
- Phosphate-Buffered Saline (PBS)
- Fatty Acid-Free Bovine Serum Albumin (BSA)
- Dimethyl Sulfoxide (DMSO)
- Black, clear-bottom 96-well microplates
- Fluorescence microplate reader with bottom-read capabilities and filters for FITC/GFP (Excitation/Emission ~485/515 nm).[7][8]

## **Experimental Protocols**Protocol 1: Preparation of Reagents

- **SMS121** Stock Solution: Prepare a 10 mM stock solution of **SMS121** in DMSO. Store at -20°C.[5] Further dilutions should be made in serum-free medium immediately before use.
- Fluorescent Fatty Acid Analog Stock Solution: Prepare a 1 mM stock solution of BODIPY™
   FL C12 in DMSO. Store at -20°C, protected from light.



• Fatty Acid Uptake Buffer: Prepare a solution of 0.5% (w/v) fatty acid-free BSA in serum-free medium. Warm to 37°C before use.

### **Protocol 2: Cell Seeding**

- Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillinstreptomycin in a 37°C, 5% CO2 incubator.
- Seed the cells in a black, clear-bottom 96-well plate at a density of 5 x 10<sup>4</sup> to 1 x 10<sup>5</sup> cells per well in 100  $\mu$ L of culture medium.
- Incubate the plate overnight to allow for cell adherence.

### **Protocol 3: Fatty Acid Uptake Assay**

- Serum Starvation: Gently aspirate the culture medium from the wells and wash the cells once with 100 μL of warm PBS. Add 100 μL of serum-free medium to each well and incubate for 2-4 hours at 37°C.[9][10]
- Compound Treatment: Prepare serial dilutions of **SMS121** in serum-free medium at 2X the final desired concentration. Aspirate the serum-free medium from the wells and add 50 μL of the **SMS121** dilutions to the respective wells. For the vehicle control wells, add 50 μL of serum-free medium containing the same final concentration of DMSO as the **SMS121**-treated wells. Incubate for 1 hour at 37°C.[2][11]
- Fatty Acid Loading: Prepare the fluorescent fatty acid working solution by diluting the BODIPY™ FL C12 stock solution in Fatty Acid Uptake Buffer to a final concentration of 2 μM (this may need to be optimized for your cell line). Add 50 μL of the fluorescent fatty acid working solution to each well, resulting in a final volume of 100 μL and a final BODIPY™ FL C12 concentration of 1 μM.
- Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (Excitation/Emission ~485/515 nm) from the bottom of the wells every 2 minutes for 60 minutes.[7][8]

#### **Data Presentation**

The results of the fatty acid uptake assay can be summarized in the following tables.



Table 1: Kinetic Fatty Acid Uptake Data (Raw Fluorescence Units)

Time (min)	Vehicle Control	SMS121 (1 μM)	SMS121 (10 μM)	SMS121 (50 μM)	SMS121 (100 μM)
0	150	148	152	149	151
10	550	450	350	250	200
20	950	750	550	350	250
30	1350	1050	750	450	300
40	1750	1350	950	550	350
50	2150	1650	1150	650	400
60	2550	1950	1350	750	450

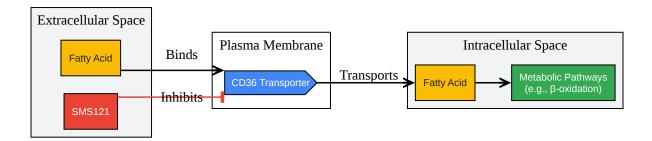
Table 2: Analysis of Fatty Acid Uptake Inhibition by SMS121

Treatment	Endpoint Fluorescence (at 60 min)	% Inhibition	IC50 (µM)
Vehicle Control	2550	0	\multirow{5}{*}{~45}
SMS121 (1 μM)	1950	23.5	_
SMS121 (10 μM)	1350	47.1	
SMS121 (50 μM)	750	70.6	_
SMS121 (100 μM)	450	82.4	_

% Inhibition is calculated as: [1 - (Fluorescence\_SMS121 / Fluorescence\_Vehicle)] x 100

# Visualizations Signaling Pathway



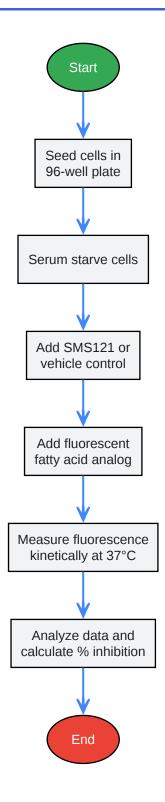


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Caption: **SMS121** inhibits fatty acid uptake by blocking the CD36 transporter.

## **Experimental Workflow**





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Caption: Workflow for the fluorescent fatty acid uptake assay.



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